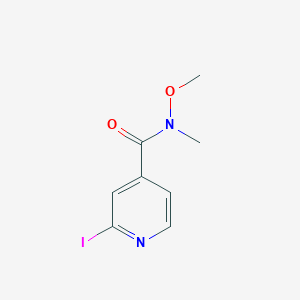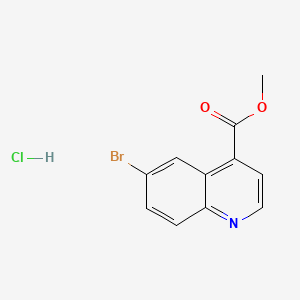![molecular formula C12H13N3O2 B13930808 Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)
Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its unique structure, which includes a cyclopropyl group attached to the imidazo[1,2-a]pyrazine core The presence of the ethyl ester group at the 2-position of the pyrazine ring further enhances its chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with cyclopropylcarbonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process is typically carried out at room temperature or under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification methods such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Bromine in acetic acid at room temperature.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated imidazo[1,2-a]pyrazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate has found applications in various fields of scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes and proteins, thereby disrupting key biochemical pathways. For instance, it may inhibit the activity of kinases or other regulatory proteins, leading to the modulation of cellular processes such as proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C12H13N3O2 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-7-15-6-9(8-3-4-8)13-5-11(15)14-10/h5-8H,2-4H2,1H3 |
Clave InChI |
IVSQCQWIMKLQPZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN2C=C(N=CC2=N1)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)



![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)






